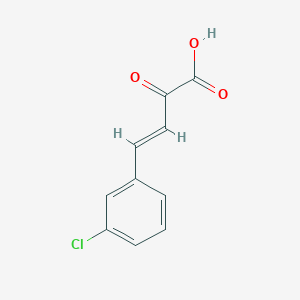

(E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid

Description

Contextualization of the α,β-Unsaturated γ-Keto Acid Motif in Chemical Research

The α,β-unsaturated γ-keto acid motif is a key structural feature in a variety of organic molecules. Its chemical significance stems from the presence of multiple reactive sites, including the carbon-carbon double bond (C=C), the carbonyl group (C=O), and the carboxylic acid group. This allows for a wide range of chemical transformations. nih.gov

The conjugated system, consisting of the C=C double bond and the C=O group, makes these molecules susceptible to nucleophilic attack at the β-carbon in what is known as a Michael or conjugate addition. researchgate.net This reactivity is fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of synthetic organic chemistry. Furthermore, the ketone and carboxylic acid functionalities can participate in various other reactions, such as condensations, cycloadditions, and esterifications. nih.govresearchgate.net

From a biological perspective, α,β-unsaturated carbonyl compounds, a broader class that includes γ-keto acids, are known to exhibit a range of biological activities. nih.gov Their ability to interact with biological nucleophiles, such as cysteine residues in proteins, is often implicated in their mechanism of action. This has led to the investigation of compounds containing this motif for various therapeutic applications.

Overview of Research Directions for (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic Acid and Analogues

While specific research on (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid is not extensively documented in publicly available literature, its structural features suggest several potential research directions based on studies of analogous compounds.

Synthesis and Reactivity: Research in this area would likely focus on the development of efficient synthetic routes to (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid and its derivatives. Exploration of its reactivity could involve its use as a building block in the synthesis of more complex molecules, including heterocyclic compounds, through reactions that exploit its multiple functional groups. For instance, it could serve as a precursor in [3+2] cycloaddition reactions to generate cyclopentenes. rsc.org

Medicinal Chemistry: A significant avenue of research would be the investigation of the biological activity of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid and its analogues. Given that related α,β-unsaturated ketones have shown cytotoxic effects against cancer cells by targeting mitochondria, this compound could be screened for similar properties. nih.gov Additionally, studies on substituted 4-aryl-4-oxobut-2-enoic acid derivatives have revealed moderate anti-inflammatory, analgesic, and antimicrobial activities, suggesting that (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid could be a candidate for similar biological evaluations. researchgate.net

The following table provides basic chemical information for (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid:

| Property | Value | Source |

| CAS Number | 1244025-00-0 | abovchem.comachemblock.com |

| Molecular Formula | C10H7ClO3 | abovchem.comachemblock.com |

| Molecular Weight | 210.61 g/mol | abovchem.comcymitquimica.com |

| IUPAC Name | (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid | achemblock.com |

Future research on (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid and its analogues holds the promise of uncovering new synthetic methodologies and potentially novel therapeutic agents. The exploration of its chemical space is a testament to the ongoing quest for innovation in the chemical sciences.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-6H,(H,13,14)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMPXNZXEYPVBN-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Biological Activities and Molecular Mechanisms

Target Identification and Engagement Studies

The interaction of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid with biological macromolecules is a critical aspect of understanding its potential therapeutic effects. Studies on analogous compounds and the inherent chemical reactivity of its structural motifs provide insights into its target engagement.

While direct studies on (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid are limited, research on structurally similar compounds offers significant clues. Specifically, a closely related analog, 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid, has been identified as a potent inhibitor of kynurenine-3-hydroxylase. This enzyme is a key component in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. Inhibition of kynurenine-3-hydroxylase can have neuroprotective effects. The structural similarity suggests that (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid may also exhibit inhibitory activity against this or other enzymes.

Derivatives of 4-aryl-2-oxobut-2-enoic acids have also been synthesized and shown to possess moderate anti-inflammatory, analgesic, and antimicrobial activities, indicating a broader range of potential enzyme targets.

Table 1: Enzyme Inhibitory Profile of a Structurally Related Compound

| Compound | Target Enzyme | Biological Effect |

|---|

Currently, there is a lack of specific data in the scientific literature detailing the receptor binding profile of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid. While butanoic acid derivatives, in general, have been noted to act as ligands for G protein-coupled receptors like GPR109A, the specific interaction of this particular chlorinated derivative with any receptor has not been characterized.

The chemical structure of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid contains an α,β-unsaturated carbonyl system. This functional group is a well-known Michael acceptor, making the compound susceptible to nucleophilic attack from amino acid residues on proteins, such as the thiol group of cysteine or the imidazole (B134444) group of histidine. This type of reaction leads to the formation of a stable covalent bond between the compound and the biomolecule.

This reactivity is the basis for the irreversible inhibition observed with similar compounds against enzymes like proline racemase, where the inhibitor forms a covalent adduct with a cysteine residue in the active site. Such covalent modifications can lead to a long-lasting or permanent alteration of the protein's function. The potential for covalent interaction is a key feature of the molecule's mechanism of action.

Mechanistic Investigations of Pharmacological Effects

The biological effects of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid and its derivatives are rooted in specific molecular mechanisms, including the disruption of essential microbial pathways and interference with viral life cycles.

A significant antibacterial mechanism for aryl-substituted oxobutenoic acids is the inhibition of proline racemase (PRAC). Proline racemases are enzymes found in certain bacteria, such as Clostridioides difficile, that catalyze the interconversion of L-proline and D-proline. D-proline is an essential component of the bacterial cell wall, and its depletion is detrimental to the pathogen.

Compounds structurally similar to (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid have been shown to be irreversible inhibitors of proline racemase. The proposed mechanism involves the covalent modification of a cysteine residue within the enzyme's active site, as described in the section on covalent interactions. By irreversibly binding to and inactivating proline racemase, these compounds disrupt the synthesis of the bacterial cell wall, leading to an antibacterial effect. This targeted mechanism makes proline racemase an attractive target for the development of novel antibacterial agents against pathogens like C. difficile.

Table 2: Mechanistic Profile of Related Proline Racemase Inhibitors

| Compound Class | Target Enzyme | Mechanism of Action | Resulting Effect |

|---|

Butanoic acid and its derivatives have been investigated for their antiviral properties, which appear to be mediated through several pathways. One of the primary mechanisms is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, butanoic acid derivatives can alter the expression of host and viral genes, which can interfere with viral replication and propagation.

The antiviral actions of butanoic acid derivatives can involve:

Blocking Viral Entry: Preventing the virus from attaching to and entering host cells.

Inhibiting Genome Replication: Interfering with the machinery that the virus uses to copy its genetic material.

Preventing Viral Release: Stopping newly formed virus particles from exiting the host cell to infect other cells.

For instance, some derivatives have been shown to impair the replication of coronaviruses. While the specific antiviral pathways for (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid have not been elucidated, the general activities of butanoic acid derivatives suggest that it may act through one or more of these mechanisms.

Antifungal Activity Modalities for Related Compounds

Chalcone (B49325) derivatives, which share a structural backbone with (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid, have demonstrated notable antifungal properties. The core of their activity is often attributed to the α,β-unsaturated keto group, which can act as a Michael acceptor, interacting with biological nucleophiles in fungal cells.

Research has shown that the introduction of a chlorine atom into the chalcone structure can enhance its antifungal efficacy. For instance, a study on chlorinated chalcones revealed their significant inhibitory effects against various microbial strains. This increased activity is thought to be due to the electron-withdrawing nature of the chlorine atom, which can modulate the reactivity of the molecule.

A systematic study of chlorinated chalcones demonstrated that their antimicrobial effects vary depending on the location of the halogen substituent on the aromatic rings. These compounds have shown antibacterial activity comparable to the drug sulfanilamide, highlighting their potential as antimicrobial agents. Furthermore, certain chalcone derivatives have exhibited antifungal activity superior to the commonly used antifungal drug ketoconazole (B1673606) against specific fungal species like Microsporum gypseum.

The table below summarizes the antifungal activity of selected chalcone derivatives against different fungal strains, showcasing the impact of specific substitutions on their efficacy.

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference Compound | Activity (MIC in µg/mL) |

| (E)-3-(4-chlorophenyl)-1-(...)-propenone | Microsporum gypseum | > Ketoconazole | Ketoconazole | - |

| Chalcone Derivative (Series A) | Candida albicans | 16 - 128 | - | - |

| Chalcone Derivative (Series B) | Candida albicans | - | Fluconazole | - |

Analgesic Activity Research

The analgesic properties of compounds related to (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid have been a subject of investigation, with many studies linking this activity to their anti-inflammatory effects. Chalcones and their derivatives have been reported to exhibit significant analgesic activity in various preclinical models of pain.

One of the primary mechanisms underlying the analgesic and anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are mediators of pain and inflammation.

In vivo studies have demonstrated the dose-dependent anti-nociceptive activity of novel chalcone derivatives in writhing and hot plate tests in mice. For example, certain 5'-methyl-2'-hydroxychalcone derivatives have exhibited significant antinociceptive effects in both chemical and thermal models of pain. The table below presents data from in vivo analgesic activity studies of selected chalcone derivatives.

| Compound | Test Model | Dose (mg/kg) | Analgesic Effect (% inhibition) |

| 5′-methyl-2′-hydroxy-3′-nitrochalcone | Writhing Test | - | Significant |

| 5′-methyl-2′-hydroxy-3′-nitrochalcone | Hot Plate Test | - | Significant |

| Chalcone Derivative 1 | Writhing Test | 10 | > Celecoxib |

| Chalcone Derivative 2 | Writhing Test | 20 | > Celecoxib |

Dual DNA Binding and Dihydrofolate Reductase (DHFR) Inhibition

A fascinating aspect of some chalcone derivatives is their potential to exert their biological effects through a dual mechanism involving both DNA binding and the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of DNA precursors, making it an important target for antimicrobial and anticancer therapies.

In silico screening and molecular docking studies have been employed to investigate the interaction of chalcone derivatives with DHFR. These studies have shown that certain chalcones can bind to the active site of both human and mycobacterial DHFR, suggesting their potential as inhibitors of this enzyme. The binding energy of some chalcone derivatives to DHFR has been found to be comparable to or even better than that of known DHFR inhibitors like trimethoprim.

The following table summarizes the DHFR inhibition and DNA binding data for selected chalcone derivatives.

| Compound | Target | IC50 (µM) | Binding Constant (K) |

| Chalcone Derivative | Human DHFR | - | - |

| Chalcone Derivative | M. tb DHFR | 38 - 90 | - |

| Chalcone-Phthalocyanine | Calf Thymus DNA | - | - |

Potential as Precursors for Angiotensin-Converting Enzyme (ACE) Inhibitors

Chalcones have been identified as valuable precursors for the synthesis of compounds that can inhibit the angiotensin-converting enzyme (ACE). ACE plays a critical role in regulating blood pressure, and its inhibition is a key strategy in the management of hypertension.

Research has demonstrated that chalcone analogues can be used to synthesize pyrimidine (B1678525) derivatives that exhibit ACE inhibitory activity. The synthesis typically involves the Claisen-Schmidt condensation of an appropriate aldehyde and ketone to form the chalcone precursor, followed by reaction with urea (B33335) to form the pyrimidine ring.

The ACE inhibitory activity of these compounds is influenced by the substituents on the aromatic rings of the original chalcone. For example, studies have shown that the presence of a methoxy (B1213986) group can enhance the ACE inhibitory potential of the resulting pyrimidine derivatives. The IC50 values of these compounds against ACE have been determined, with some derivatives showing promising levels of inhibition.

The table below provides data on the ACE inhibitory activity of chalcones and their pyrimidine derivatives.

| Precursor Chalcone (Substituent) | Pyrimidine Derivative | ACE Inhibition (IC50 in mM) |

| Methoxy (C5) | P5 | > Chalcone |

| Hydroxy (C3) | P3 | 0.410 |

| Hydroxy (C2) | P2 | 0.543 |

| Chalcone 7 | - | 0.219 |

| Pyrazole (B372694) 15 | - | 0.213 |

Structure-Activity Relationship (SAR) Studies and Molecular Descriptors

Impact of Aromatic Substituents on Biological Activity

The biological activity of chalcones and their derivatives is profoundly influenced by the nature and position of substituents on their aromatic rings. Structure-activity relationship (SAR) studies have been instrumental in understanding how different functional groups affect the pharmacological properties of these compounds.

The presence of electron-withdrawing groups, such as halogens (e.g., chlorine), on the aromatic rings has been shown to enhance the biological activity of chalcones in many cases. For instance, chlorinated chalcones have demonstrated increased antimicrobial and antitumor activities. The position of the chloro substituent is also critical, with studies indicating that substitution at certain positions leads to more potent compounds.

Conversely, electron-donating groups can also play a significant role in modulating the biological activity. The introduction of methoxy groups, for example, has been associated with enhanced ACE inhibitory and anticancer activities in some chalcone derivatives.

The following table summarizes the impact of various aromatic substituents on the biological activity of chalcone derivatives.

| Substituent (Position) | Biological Activity | Effect |

| 4-Chloro | Antifungal | Superior to ketoconazole |

| 3,4,5-Trimethoxy | Antitumor | Favorable for activity |

| 4-Methoxy | ACE Inhibition | Potent inhibition |

| 2',5'-Dihydroxy | Anti-inflammatory | Potent inhibition of NO production |

| 4-Chloro | Antibacterial | Significant broad-spectrum activity |

Correlation of Structural Features with Specific Molecular Interactions

The biological effects of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid and related compounds are a direct consequence of their interactions with specific molecular targets. The enone moiety (α,β-unsaturated carbonyl system) is a key structural feature that often acts as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins.

Molecular docking studies have provided valuable insights into the specific molecular interactions between chalcone derivatives and their biological targets. These studies have helped to identify the key amino acid residues involved in the binding and the types of interactions that occur, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, in the context of COX-2 inhibition, molecular docking has revealed that the carbonyl group of the chalcone can form hydrogen bonds with specific serine residues in the active site of the enzyme. The aromatic rings of the chalcone can engage in π-alkyl and π-π interactions with other residues, further stabilizing the complex.

The table below provides details of the molecular interactions between selected chalcone derivatives and their target enzymes, as predicted by molecular docking studies.

| Compound | Target Enzyme | Interacting Residues | Interaction Type | Binding Affinity (kcal/mol) |

| Nitro-chalcone | COX-2 | Ser339, Val102, Ala513 | Hydrogen bond, π-alkyl | -9.3 to -8.2 |

| Chalcone 1 | eNOS | Arg365, Pro451 | Hydrogen bond, π-alkyl | -6.5 |

| Chalcone 7 | eNOS | Arg365, Pro451 | Hydrogen bond, π-alkyl | -6.5 |

| Chalcone h | 4PVR | - | - | -8.286 |

| Chalcone i | 4PVR | - | - | -8.056 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Design and Properties

Density Functional Theory (DFT) Applications

No published studies were found that applied Density Functional Theory to analyze (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid. Such studies would typically provide insights into the molecule's reactivity and stability.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)

There is no available data on the optimized geometry or the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. The HOMO-LUMO gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis

Information regarding the Natural Bond Orbital (NBO) analysis, which is used to understand charge distribution, hybridization, and intramolecular interactions, is not available for (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid.

Molecular Modeling and Simulation

Molecular Docking for Ligand-Target Interactions

No molecular docking studies have been published that explore the binding of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid to any specific biological target. Therefore, data on its binding affinity, docking scores, or key interacting residues cannot be provided.

Molecular Dynamics Simulations for Binding Stability

In the absence of initial docking studies, no subsequent molecular dynamics simulations have been performed to evaluate the stability of the ligand-protein complex over time. Consequently, there are no findings on parameters such as root-mean-square deviation (RMSD) or root-mean-square fluctuation (RMSF).

Theoretical Mechanistic Studies (e.g., Acid-Catalyzed Hydrolysis)

No specific theoretical studies on the acid-catalyzed hydrolysis of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid were identified in the reviewed literature. Such a study would typically involve the use of computational methods, such as density functional theory (DFT), to model the reaction mechanism. Key aspects of this type of investigation would include:

Identification of Intermediates and Transition States: Mapping the potential energy surface to locate stable intermediates and the transition states that connect them along the reaction pathway.

Activation Energy Barriers: Calculating the energy required to overcome each transition state, which provides insights into the reaction kinetics and the rate-determining step.

Solvent Effects: Incorporating a solvent model to understand how the surrounding medium influences the reaction mechanism and energetics.

Without specific research on this compound, a detailed mechanistic discussion is not possible.

Prediction and Validation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. However, no studies presenting the theoretical prediction of IR, NMR, or UV-Vis spectra for (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid were found.

The theoretical prediction of IR and NMR spectra is typically performed using methods like DFT.

Theoretical IR Spectra: These calculations would involve determining the vibrational frequencies of the molecule. The resulting theoretical spectrum, when compared to an experimental spectrum, can aid in the assignment of vibrational modes to specific functional groups. Key vibrational frequencies for (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid would be expected for the carboxylic acid O-H and C=O stretches, the enone C=O and C=C stretches, and the C-Cl stretch of the chlorophenyl group.

Theoretical NMR Spectra: The calculation of NMR chemical shifts (typically for ¹H and ¹³C nuclei) and coupling constants provides valuable information for structure elucidation. Theoretical NMR data can help in the unambiguous assignment of signals in the experimental spectrum.

A table of predicted versus experimental values would be a standard way to present these findings, but the necessary data is not available in the current literature.

The prediction of UV-Vis spectra is generally carried out using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transitions between molecular orbitals.

Maximum Absorption Wavelengths (λmax): The calculations would predict the wavelengths at which the molecule absorbs light most strongly.

Oscillator Strengths: These values are related to the intensity of the absorption bands.

Molecular Orbital Analysis: An analysis of the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO) can provide insights into the nature of these transitions (e.g., π → π* or n → π*).

A data table comparing calculated and experimental λmax values would be essential for validating the computational method. Unfortunately, no such studies were found for (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid.

Advanced Characterization Techniques for Structural Elucidation

Spectroscopic Methods

Spectroscopy is fundamental to the characterization of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid, offering insights into its molecular framework and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

While specific experimental spectra for (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid are not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on its chemical structure. These predictions are invaluable for verifying the identity and purity of synthesized samples.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The vinylic protons of the butenoic acid chain, being diastereotopic, would appear as two distinct doublets due to coupling. The protons on the 3-chlorophenyl ring would exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Predicted Multiplicity | Integration |

|---|---|---|---|

| > 10 | -COOH | Broad Singlet | 1H |

| 7.4 - 7.8 | Aromatic C-H | Multiplet | 4H |

| 6.8 - 7.2 | Vinylic C-H | Doublet | 1H |

| 6.5 - 6.9 | Vinylic C-H | Doublet | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The spectrum would be characterized by signals for two carbonyl carbons (one for the ketone and one for the carboxylic acid), carbons of the alkene, and the aromatic carbons of the 3-chlorophenyl ring. The carbon atom bonded to the chlorine atom would show a characteristic chemical shift.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 185 - 195 | Ketone (C=O) |

| 165 - 175 | Carboxylic Acid (C=O) |

| 125 - 145 | Aromatic & Vinylic Carbons |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid is expected to display several characteristic absorption bands that confirm its structure. A very broad band would be anticipated for the O-H stretch of the carboxylic acid group. Two distinct carbonyl (C=O) stretching bands would appear for the α,β-unsaturated ketone and the carboxylic acid. Additionally, absorptions corresponding to the C=C double bonds of the alkene and aromatic ring, as well as C-H and C-Cl bonds, would be present.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H stretch | Carboxylic Acid |

| 1700 - 1725 | C=O stretch | Carboxylic Acid |

| 1670 - 1690 | C=O stretch | α,β-Unsaturated Ketone |

| 1620 - 1640 | C=C stretch | Alkene |

| 1400 - 1600 | C=C stretch | Aromatic Ring |

| 600 - 840 | C-Cl stretch | Aryl Halide |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio. For (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid (C₁₀H₇ClO₃), the calculated monoisotopic mass is 210.0056 Da. Experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, thereby confirming the elemental composition of the molecule.

Crystallographic Analysis

While the crystal structure of the title compound is not available, analysis of closely related structures provides valuable insight into expected molecular geometry and intermolecular interactions.

Elemental Analysis

Elemental analysis provides the percentage composition of elements within a pure sample, serving as a fundamental check for purity and formula confirmation. The theoretical elemental composition of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid (C₁₀H₇ClO₃) has been calculated. An experimental analysis of a pure sample should yield percentages that closely match these theoretical values.

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 57.03 |

| Hydrogen (H) | 3.35 |

| Chlorine (Cl) | 16.83 |

| Oxygen (O) | 22.79 |

Future Research Directions and Applications

Expansion of Synthetic Scope for (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic Acid Analogues

Future research will likely focus on broadening the synthetic accessibility and diversity of analogues of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid. Building upon established synthetic routes for related 4-aryl-2-oxobut-3-enoic acids, medicinal chemists can explore a variety of modifications to the core structure. These efforts are anticipated to yield a library of novel compounds with potentially enhanced biological activities and improved pharmacokinetic profiles.

Key areas for synthetic exploration may include:

Substitution on the Phenyl Ring: Introducing a range of substituents at different positions on the 3-chlorophenyl ring could significantly influence the molecule's electronic and steric properties. This can be achieved through the use of variously substituted acetophenones as starting materials.

Modification of the Butenoic Acid Chain: Alterations to the four-carbon chain, such as the introduction of alkyl or other functional groups, could impact the compound's reactivity and interaction with biological targets.

Derivatization of the Carboxylic Acid and Ketone Moieties: Conversion of the carboxylic acid to esters, amides, or other bioisosteres, as well as chemical modification of the ketone group, could lead to analogues with altered solubility, stability, and cell permeability.

A systematic approach to the synthesis of these analogues will be crucial for establishing comprehensive structure-activity relationships (SAR).

| Synthetic Strategy | Potential Starting Materials | Expected Analogue Class |

| Phenyl Ring Substitution | Substituted Acetophenones | Variously substituted 4-aryl-2-oxobut-3-enoic acids |

| Butenoic Acid Chain Modification | Modified Oxaloacetates | Alkylated or functionalized butenoic acid derivatives |

| Carboxylic Acid Derivatization | (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid | Esters, amides, and other bioisosteres |

In-Depth Elucidation of Novel Biological Targets

A critical direction for future research is the definitive identification and characterization of the biological targets of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid. Preliminary evidence from studies on closely related analogues, such as 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid, strongly suggests that kynurenine-3-monooxygenase (KMO) is a promising candidate. nih.gov KMO is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, and its inhibition is a therapeutic strategy for a range of neurodegenerative disorders. mdpi.comnih.gov

Future investigations should aim to:

Confirm KMO Inhibition: Direct enzymatic assays are needed to conclusively determine if (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid and its analogues are potent and selective inhibitors of KMO.

Explore Other Potential Targets: Unbiased screening approaches, such as chemical proteomics, could reveal other cellular proteins that interact with this compound, potentially uncovering novel mechanisms of action and therapeutic applications.

Investigate Cellular and In Vivo Effects: Once a primary target is confirmed, further studies in cellular models and animal models of disease will be necessary to validate the therapeutic potential of inhibiting this target with the compound and its derivatives.

The potential inhibition of KMO by this class of compounds opens up exciting possibilities for the development of new treatments for diseases such as Huntington's disease, Alzheimer's disease, and Parkinson's disease. nih.gov

Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the development of analogues of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid with improved properties. By leveraging computational tools, researchers can gain insights into the molecular interactions between the compound and its biological target, thereby guiding the design of more potent and selective molecules.

Key computational approaches that can be employed include:

Molecular Docking: Docking studies can predict the binding mode of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid and its analogues within the active site of target proteins like KMO. nih.govscienceopen.com This information is invaluable for understanding the key interactions that govern binding affinity.

Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be developed to define the essential three-dimensional arrangement of chemical features required for biological activity. These models can then be used to virtually screen large compound libraries for new potential hits.

Quantum Mechanics (QM) Calculations: QM methods can provide a more accurate description of the electronic properties of the compounds and their interactions with the target, aiding in the refinement of inhibitor design.

These computational strategies will enable a more efficient and focused approach to the design and synthesis of next-generation analogues.

| Computational Technique | Application in Drug Design | Expected Outcome |

| Molecular Docking | Predicting binding poses and affinities | Identification of key binding interactions and ranking of potential inhibitors |

| Pharmacophore Modeling | Identifying essential chemical features for activity | Virtual screening and identification of novel scaffolds |

| Quantum Mechanics (QM) | Calculating electronic properties and interaction energies | Refinement of inhibitor design and understanding of reaction mechanisms |

Development of Structure-Guided Design Principles

The integration of structural biology with medicinal chemistry will be fundamental to the development of robust structure-guided design principles for this class of compounds. Obtaining high-resolution crystal structures of target proteins, such as KMO, in complex with (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid or its analogues would provide a detailed atomic-level understanding of the binding interactions. nih.govresearchgate.net

This structural information will allow researchers to:

Rationalize Structure-Activity Relationships (SAR): The observed SAR from synthetically derived analogues can be rationalized based on their interactions with specific amino acid residues in the target's active site.

Identify Opportunities for Potency Enhancement: The crystal structures can reveal unoccupied pockets or regions within the active site that can be targeted with modified analogues to improve binding affinity.

Design for Selectivity: By comparing the active sites of the target protein with those of related off-target proteins, it may be possible to design analogues with enhanced selectivity, thereby reducing the potential for side effects.

The iterative cycle of structure-guided design, involving chemical synthesis, biological evaluation, and structural determination, will be a powerful engine for the optimization of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid as a lead compound for therapeutic development.

Q & A

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.